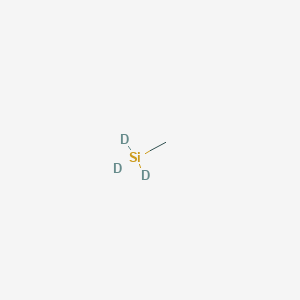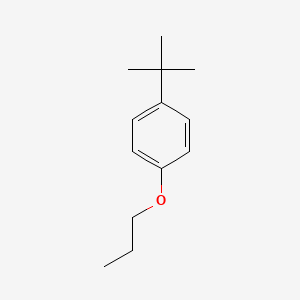
1-Tert-butyl-4-propoxybenzene
Vue d'ensemble
Description
“1-Tert-butyl-4-propoxybenzene” is a chemical compound with the molecular formula C13H20O . It has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da . It is also known by other names such as 1-(2-Methyl-2-propanyl)-4-propoxybenzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . Unfortunately, the detailed structural analysis is not available in the retrieved data.Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 259.0±19.0 °C and its density is predicted to be 0.902±0.06 g/cm3 .Applications De Recherche Scientifique
Redox Shuttles in Li-Ion Batteries
- A study compared different tert-butyl-dimethoxybenzenes as redox shuttles for overcharge protection in LiFePO4-based lithium-ion cells, highlighting the importance of molecular structure in supporting shuttle-protected overcharge cycles. This suggests that compounds with tert-butyl groups might play a role in enhancing battery safety and efficiency (Moshuchak et al., 2007).
Synthesis and Organosolubility of Polyimides
- Novel polyimides containing tert-butyl side groups were synthesized, showing low dielectric constants, excellent solubility, and high glass transition temperatures. The research emphasizes the impact of tert-butyl groups on the material properties of polyimides, indicating potential applications in electronics and coatings (Chern & Tsai, 2008).
Synthesis of Aryl Bromides
- The lithium-bromine exchange reactions of aryl bromides with tert-butyllithium were explored, shedding light on the role of solvent and temperature in such reactions. This work could guide the synthesis of complex organic compounds, including those with tert-butyl and propoxy groups (Bailey et al., 2006).
Phase Transitions in Organic Solids
- Research on solid-solid phase transitions and tert-butyl and methyl group rotation in organic solids offers insights into molecular dynamics and materials' thermal properties. Such studies can inform the design and synthesis of new materials with specific thermal and mechanical characteristics (Beckmann et al., 2017).
Propriétés
IUPAC Name |
1-tert-butyl-4-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHYPWSAOBSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408202 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-78-1 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

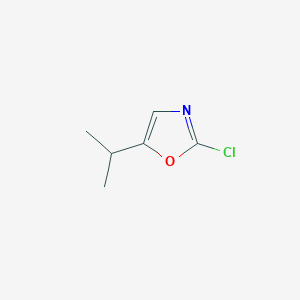
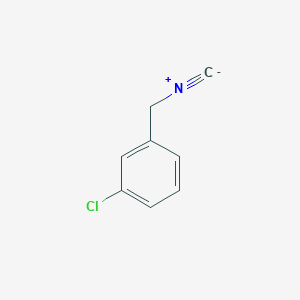
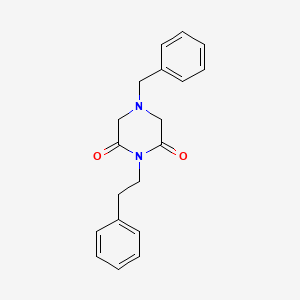
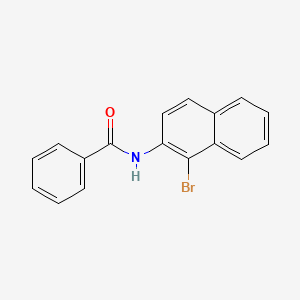
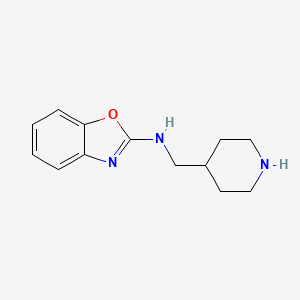
![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

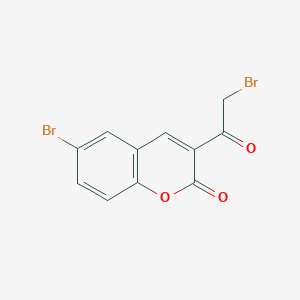

![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)
